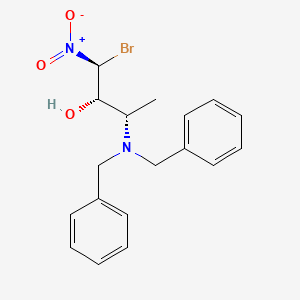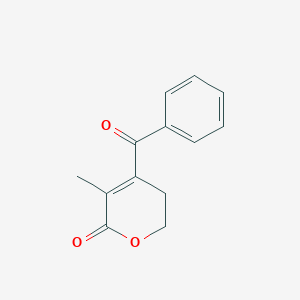
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene is a complex organic compound that belongs to the class of haloaromatic compounds. This compound is characterized by the presence of chlorine atoms attached to a benzene ring and a phenylbutenyl group. It is used in various chemical reactions and has applications in different fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene typically involves the chlorination of a precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,4-dichloro-1-phenylbut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the efficient and safe handling of chlorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of chlorinated benzoic acids.
Reduction Reactions: Formation of dechlorinated or hydrogenated products.
科学的研究の応用
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
類似化合物との比較
1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene can be compared with other similar haloaromatic compounds, such as:
1-Chloro-2-(dichloromethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,4-Dichlorobenzene: A simpler compound with two chlorine atoms directly attached to the benzene ring.
2,4-Dichlorophenylbutene: A related compound with a similar but less complex structure.
These comparisons highlight the unique structural features and reactivity of 1-Chloro-2-(2,4-dichloro-1-phenylbut-1-en-1-yl)benzene, making it a valuable compound in various chemical and industrial applications.
特性
CAS番号 |
870002-33-8 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
4-benzoyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H12O3/c1-9-11(7-8-16-13(9)15)12(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
FQFWPBITVWANCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCOC1=O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(4-methylpentyl)sulfanyl]acetate](/img/structure/B14195649.png)
![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
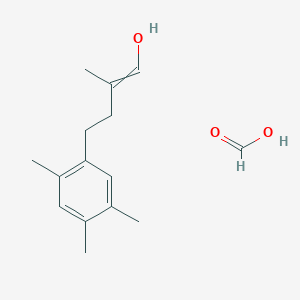
![1-[4-(2-Methyl-1,3-dioxepan-2-yl)phenyl]ethan-1-one](/img/structure/B14195666.png)
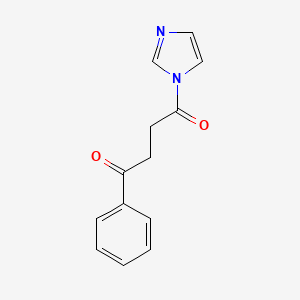
![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
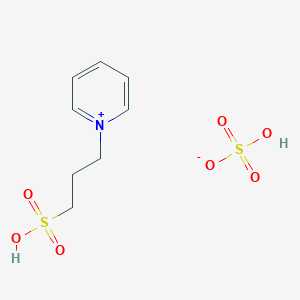
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)


